Apicidin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Apicidin discovery Fusarium spp fungal metabolite

Introduction to Apicidins

Apicidins are fungal secondary metabolites that exhibit promising biological activities.

- Founding Member: The first apicidin was isolated from Fusarium pallidoroseum (also referred to as F. semitectum) and Fusarium sambucinum [1] [2]. It demonstrated potent in vitro activity against *Plasmodium falciparum* (the parasite causing malaria) and other apicomplexan parasites [3].

- Mechanism of Action: Its antiprotozoal effect is attributed to the potent inhibition of histone deacetylases (HDACs), with an IC₅₀ in the nanomolar range [3]. This mechanism has also sparked interest in this compound as a potential anticancer agent [1].

- Expanding Family: Genomic studies have revealed the presence of the this compound biosynthetic gene cluster in other Fusarium species, including F. fujikuroi and F. poae, leading to the discovery of new natural and semi-synthetic analogs [4] [1] [5].

Structural Variants and Bioactivity

Different this compound variants are formed through modifications in the four amino acid building blocks. The table below summarizes key apicidins and their properties.

| Name | Producing Species | Structural Features | Reported Bioactivities (IC₅₀) |

|---|

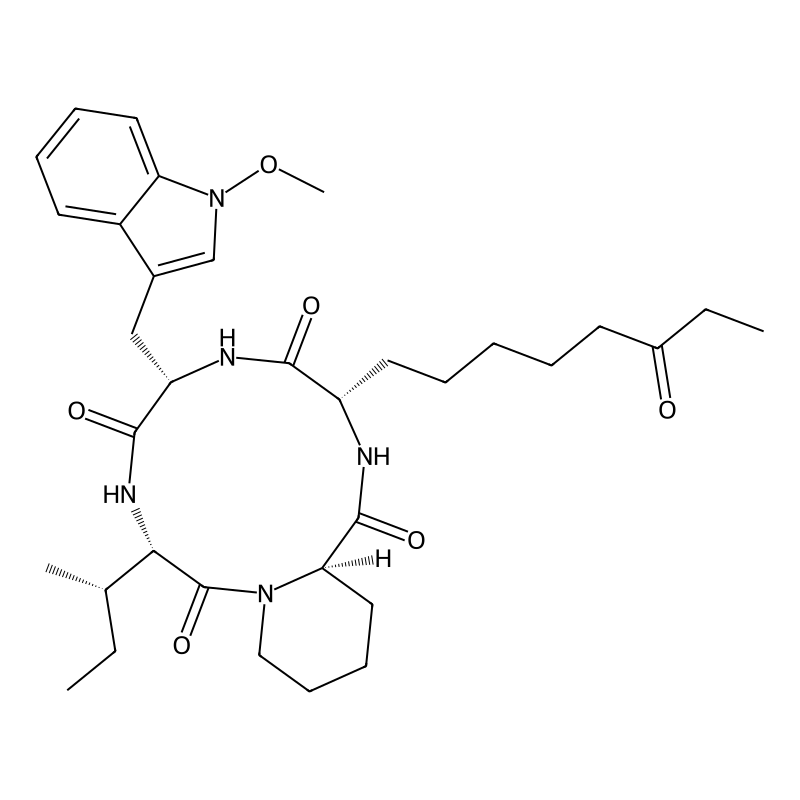

| This compound | F. semitectum, F. sambucinum [1] | L-Isoleucine, D-pipecolic acid, N-methoxy-L-tryptophan, L-2-amino-8-oxodecanoic acid (Aoda) [1] | - Antimalarial: 0.2 µM (P. falciparum) [5]

- Cytotoxicity: 1.3 µM (HepG2 cells) [5]

- HDAC1 Inhibition: pKi 10.4 (Ki = 4x10⁻¹¹ M) [3] | | This compound F (1) | F. fujikuroi [1] [5] | L-Phenylalanine, D-pipecolic acid, N-methoxy-L-tryptophan, L-2-aminooctanedioic acid [1] [5] | - Antimalarial: 0.67 µM (P. falciparum) [5]

- Cytotoxicity: 110 µM (HepG2) [5] | | This compound J (2) | F. fujikuroi (genetically modified) [5] | L-Phenylalanine, D-proline, N-methoxy-L-tryptophan, L-2-aminooctanedioic acid [5] | - HDAC Inhibition: Potent IC₅₀ against HDAC1 & HDAC2 [5] | | This compound K (3) | F. fujikuroi (genetically modified) [5] | L-Phenylalanine, D-pipecolic acid, N-methoxy-L-tryptophan, 2-amino-8-hydroxyoctanoic acid [5] | Information limited due to previously low yields [5] | | This compound L (4) | F. fujikuroi (genetically modified) [5] | L-Phenylalanine, D-proline, N-methoxy-L-tryptophan, 2-amino-8-hydroxyoctanoic acid [5] | - Cytotoxicity: >100 µM (HepG2 & A549) [5]

- Antimalarial: ~5 µM (P. falciparum) [5] |

Biosynthetic Pathway and Gene Cluster

The production of apicidins is directed by a biosynthetic gene cluster (BGC), typically containing a non-ribosomal peptide synthetase (NRPS) as the core enzyme [1] [2]. The following diagram illustrates the characterized pathway for this compound F in F. fujikuroi and the functions of key genes.

Diagram of the this compound F biosynthetic pathway and its genetic regulation in F. fujikuroi.

- Core Biosynthesis: The backbone of this compound F is assembled by the NRPS enzyme encoded by the APF1 gene, which incorporates and cyclizes the four amino acids [5].

- Amino Acid Modification: Key tailoring enzymes include APF3, which is involved in converting L-lysine to D-pipecolic acid, and APF9, a monooxygenase proposed to transform the side chain into L-2-aminooctanedioic acid [5].

- Genetic Regulation: The pathway-specific transcription factor APF2 is essential for activating the expression of all other genes in the cluster [1]. Its overexpression significantly increases this compound production, even under normally repressive conditions [1].

Experimental Protocols for Research

Here are detailed methodologies for key experiments in this compound research, from screening to structure elucidation.

Micro-scale Screening for Metabolite Discovery

This efficient protocol is used to screen genetically modified fungal strains for new this compound variants [5].

- Step 1: Cultivation. Inoculate a single fungal strain per well in a 96-deep-well plate containing an appropriate liquid medium (e.g., ICI medium with high nitrate). Cultivate with shaking at 28°C for a defined period [1] [5].

- Step 2: Metabolite Extraction. Transfer the entire culture (both mycelia and broth) to a new plate. Add a double volume of ethyl acetate, seal the plate, and shake vigorously. After phase separation, collect the organic (upper) layer [5].

- Step 3: Analysis. Evaporate the solvent and redissolve the residue in methanol. Analyze using Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS). Compare the accurate mass and retention time with known compounds to identify new analogs [5].

Genetic Manipulation for Pathway Characterization

Gene deletion and overexpression are fundamental for determining gene function within a BGC [1] [2].

- Step 1: Construct Assembly. For a gene deletion mutant, create a DNA construct where a selectable marker (e.g., a hygromycin resistance gene) is flanked by the 5' and 3' untranslated regions (approx. 1-1.5 kb each) of the target gene. For overexpression, place the target gene under a strong constitutive promoter [1].

- Step 2: Fungal Transformation. Introduce the DNA construct into the fungal protoplasts using Polyethylene Glycol (PEG)-mediated transformation or Agrobacterium tumefaciens-mediated transformation (ATMT) [1] [2].

- Step 3: Mutant Selection and Validation. Select transformations on media containing the appropriate antibiotic (e.g., hygromycin). Confirm mutant genotypes via PCR and Southern blot analysis to verify correct gene replacement or integration [1].

- Step 4: Metabolic Phenotyping. Cultivate wild-type and mutant strains in parallel. Extract metabolites and compare the chemical profiles using HPLC with Diode-Array Detection (HPLC-DAD) or HPLC-HRMS to identify which metabolites are lost or altered in the mutant [1].

Structure Elucidation of New Analogs

The discovery of this compound L followed this rigorous process [5].

- Step 1: Fermentation and Extraction. Scale up cultivation of the producing strain (e.g., ΔAPF9/OE::APF2 mutant of F. fujikuroi) in optimized media. Extract the culture broth with a suitable organic solvent [5].

- Step 2: Purification. Subject the crude extract to multiple chromatographic steps. This typically includes vacuum liquid chromatography (VLC) followed by semi-preparative or preparative HPLC to obtain a highly pure compound [5].

- Step 3: Structure Determination.

- HRMS: Determine the accurate molecular mass and formula [5].

- NMR Spectroscopy: Conduct 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the planar structure and establish atom connectivity [5].

- MS/MS Fragmentation: Use tandem mass spectrometry to support the proposed structure by analyzing characteristic fragment ions [5].

Future Research Directions

- Activating Silent Clusters: The this compound BGC in F. fujikuroi is silent under standard lab conditions [1]. Future work can focus on applying other global elicitors like epigenetic modifiers or co-cultivation with other microbes to activate these clusters.

- Genome Mining and Engineering: The link between this compound production and accessory chromosomes in F. poae suggests a dynamic evolutionary landscape for this BGC [4]. Broader genome mining across diverse Fusarium species could reveal more this compound-producing strains. Combinatorial biosynthesis—mixing genes from different clusters—could yield a wider array of novel compounds [6].

- Optimizing Bioactivity: The structure-activity relationship (SAR) data, especially for newer analogs like this compound L which shows lower cytotoxicity, provides a roadmap for designing more effective and safer drug leads through medicinal chemistry or precursor-directed biosynthesis [5].

References

- 1. This compound F: Characterization and Genetic Manipulation of a ... [journals.plos.org]

- 2. Functional characterization and manipulation of the ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Ligand page [guidetopharmacology.org]

- 4. This compound biosynthesis is linked to accessory chromosomes ... [pmc.ncbi.nlm.nih.gov]

- 5. Micro-scale screening of genetically modified Fusarium ... [link.springer.com]

- 6. Evolution and Diversity of Biosynthetic Gene Clusters in ... [frontiersin.org]

what is the mechanism of action of Apicidin HDAC inhibition

Molecular Mechanism of HDAC Inhibition

Apicidin functions by inhibiting zinc-dependent class I HDACs with high potency. The table below summarizes its key inhibitory activity and primary molecular consequences.

| Aspect | Details |

|---|---|

| Primary Target | Class I HDACs (especially HDAC3 and HDAC8) [1] [2] [3] |

| Reported IC₅₀ Values | HDAC3: 15.8 nM; HDAC6: 665.1 nM [2] |

| Core Action | Inhibition of Zn²⁺-dependent histone deacetylases [4] |

| Immediate Effect | Accumulation of hyperacetylated histones (e.g., Histone H4) [1] [5] |

| Chromatin Outcome | Chromatin relaxation and transcriptional activation of suppressed genes [4] |

This histone hyperacetylation reverses the transcriptional repression mediated by HDACs, leading to changes in the expression of genes that control critical cellular processes [4]. This compound also promotes the acetylation of non-histone proteins like transcription factors, altering their stability and function [4].

Downstream Cellular Effects and Signaling

The primary HDAC inhibition by this compound sets off a cascade of downstream cellular events responsible for its anti-proliferative effects. Key pathways are illustrated in the following diagram:

The diagram above shows that this compound-induced gene expression leads to several key outcomes:

- Cell Cycle Arrest: this compound treatment leads to a marked induction of the cyclin-dependent kinase inhibitor p21WAF1/Cip1, resulting in decreased phosphorylation of the retinoblastoma (Rb) protein and subsequent G1 phase cell cycle arrest [5].

- Apoptosis: this compound triggers programmed cell death, characterized by the activation of caspase-3 and cleavage of PARP, classic markers of apoptosis [1].

- Autophagy: this compound also induces autophagy, evidenced by the increased conversion of LC3B-I to LC3B-II and the accumulation of acidic vesicular organelles (AVOs). This autophagy contributes to the drug's anti-proliferative effect [1].

Key Experimental Evidence and Protocols

The mechanistic understanding of this compound is supported by robust in vitro and in vivo experimental data. The table below summarizes key methodologies used to elucidate its mechanism of action.

| Experimental Goal | Model System | Key Methods & Readouts |

|---|---|---|

| Cell Proliferation & Viability | AT-84 OSCC cells, HeLa cells [1] [5] | MTT assay, Trypan blue exclusion assay [1] |

| Protein Expression & Modification | AT-84 OSCC cells, HeLa cells [1] [5] | Western Blot: Acetyl-Histone H4, HDAC8, cleaved Caspase-3, LC3B, p21 [1] |

| Apoptosis Detection | AT-84 OSCC cells [1] | Flow Cytometry: Annexin V/PI staining [1] |

| Autophagy Detection | AT-84 OSCC cells [1] | Flow Cytometry: Acridine orange staining (AVOs) [1] |

| In Vivo Anti-tumor Efficacy | C3H mouse model (AT-84 cells), Ishikawa xenograft model [1] [2] | Subcutaneous tumor growth measurement; Immunohistochemistry of tumor tissues [1] |

Resistance Mechanisms and Immunological Impact

While a potent anti-cancer agent, this compound's effect can be modulated by complex cellular feedback mechanisms.

- NF-κB Activation and Resistance: In certain contexts like HeLa cells, this compound treatment can activate the NF-κB signaling pathway. This activation, which involves the IKK–IκBα cascade and Sp1-dependent protein synthesis, can promote cell survival and confer resistance to this compound-induced apoptosis [6].

- Immunomodulatory Effects: Research on murine bone marrow-derived dendritic cells (DCs) shows that this compound can exert anti-inflammatory effects. It suppresses the production of pro-inflammatory cytokines and inhibits Th1 polarization of T cells, suggesting a broader immunomodulatory role beyond direct tumor cell killing [7].

Conclusion and Research Implications

This compound is a potent, class I-selective HDAC inhibitor with a well-defined mechanism. Its ability to induce cell cycle arrest, apoptosis, and autophagy through epigenetic reprogramming makes it a promising candidate for anti-cancer drug development. Understanding context-specific resistance mechanisms, like NF-κB activation, is crucial for developing effective therapeutic strategies, potentially in combination with other agents.

References

- 1. HDAC inhibitor this compound suppresses murine oral squamous ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Potent HDAC Inhibitor for Epigenetic Research [apexbt.com]

- 3. This compound, HDAC inhibitor (CAS 183506-66-3) [abcam.com]

- 4. Histone deacetylase inhibitors: molecular mechanisms of ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a histone deacetylase inhibitor, inhibits ... [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of NF-κB by HDAC inhibitor this compound through Sp1 ... [nature.com]

- 7. This compound, the Histone Deacetylase Inhibitor, Suppresses ... [pubmed.ncbi.nlm.nih.gov]

Apicidin histone deacetylase inhibitor class I selectivity

HDAC Selectivity and Quantitative Profiling

Apicidin is a cyclic tetrapeptide inhibitor of zinc-dependent HDACs that shows a preference for Class I HDACs, though its potency varies across specific isoforms.

Table 1: this compound Potency Against HDAC Isoforms

| HDAC Isoform | Class | Reported IC₅₀ | Experimental Context |

|---|---|---|---|

| HDAC3 | I | 15.8 nM | In vitro enzyme assay [1] |

| HDAC1 | I | Demonstrated functional inhibition | Cellular studies [2] [3] |

| HDAC8 | I | Demonstrated functional inhibition | Murine oral squamous cell carcinoma [4] |

| HDAC2 | I | Demonstrated functional inhibition | Part of Class I selectivity profile [5] |

| HDAC6 | IIb | 665.1 nM | In vitro enzyme assay [1] |

This selectivity profile means that in a research context, this compound is a valuable tool for probing the biological functions of Class I HDACs, particularly HDAC1, HDAC2, HDAC3, and HDAC8 [4] [5]. Its significantly weaker activity against HDAC6, a cytoplasmic enzyme, further underscores its focus on the nuclear Class I members [1].

Core Mechanisms of Action

This compound exerts its effects by inhibiting deacetylases, leading to the accumulation of hyperacetylated histones and subsequent alterations in gene expression and cellular signaling.

Figure 1: this compound inhibits Class I HDACs, triggering histone hyperacetylation, gene expression changes, and NF-κB activation via Sp1 and PI3K/PKC pathways, influencing cell fate decisions like cell cycle arrest and apoptosis resistance [6] [2] [4].

Key Experimental Protocols

Standardized methodologies are essential for evaluating the effects of this compound in vitro. Key protocols from the literature are summarized below.

Table 2: Standard In Vitro Assays for this compound Research

| Assay Type | Key Details | Application/Readout |

|---|---|---|

| Cell Viability (MTT/SRB) | Treat cells (e.g., 1×10⁴/well in 96-well plate) with this compound (0.1-10 µM) for 24 h. Add MTT (0.5 mg/ml), incubate 4 h, dissolve formazan in DMSO, read absorbance at 595 nm [4]. | Quantification of cell proliferation and viability. |

| Western Blot Analysis | Harvest cells in lysis buffer, resolve 50 µg protein on SDS-PAGE, transfer to membrane. Block with 5% skim milk, incubate with primary antibodies (e.g., Ac-H4, HDAC8, cleaved Caspase-3, LC3B) overnight at 4°C, then with HRP-conjugated secondary antibody, and detect with ECL substrate [4]. | Detection of protein acetylation, HDAC expression, apoptosis (cleaved caspase-3, PARP), and autophagy (LC3B) markers. |

| Apoptosis (Flow Cytometry) | Stain treated cells with Alexa Fluor 488 Annexin V and Propidium Iodide (PI). Analyze using a flow cytometer to distinguish live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations [4]. | Quantification of apoptotic cell death. |

| Time & Dose Cytotoxicity | Treat cells (e.g., pancreatic Capan-1/Panc-1) with this compound (0-5000 nM) for 2-72 h. For short-term exposure, remove drug after 6h and replace with fresh medium, then analyze viability after 24-72 h [6]. | Determination of time- and dose-dependent cytotoxicity, and estimation of EC₅₀ and maximal tolerable dose (MTD). |

Research Applications and Biological Effects

This compound's biological impact is context-dependent, influencing critical processes such as cell death, survival signaling, and gene regulation.

Figure 2: this compound triggers both anti-cancer effects (cell cycle arrest, apoptosis) and pro-survival NF-κB signaling via Sp1 and PI3K/PKC pathways, which can confer resistance to apoptosis in some contexts [6] [2] [4].

Context-Dependent Effects and Research Implications

The biological outcomes of this compound treatment are not uniform but are heavily influenced by the cellular context. A key example is its ability to activate the NF-κB pathway, which can promote cell survival and induce resistance to the drug's own apoptotic potential [2] [7]. This activation involves a novel mechanism requiring de novo protein synthesis that is dependent on the transcription factor Sp1, and subsequently proceeds through the PI3K/PKC signaling pathways [2] [3] [7]. This dual capacity to induce both pro-death and pro-survival signals makes it a compelling tool for studying cell fate decisions.

This compound has demonstrated efficacy in preclinical in vivo models. For instance, in a murine oral squamous cell carcinoma model, this compound treatment inhibited tumor growth by up to 46% compared to the control group, which was associated with inhibited cell proliferation and induced apoptosis and autophagy in tumor tissues [4]. Similarly, in a human colon HCT-116 carcinoma xenograft model and an Ishikawa endometrial cancer xenograft model, this compound effectively suppressed tumor growth [1].

References

- 1. This compound - Potent HDAC Inhibitor for Epigenetic Research [apexbt.com]

- 2. Involvement of HDAC1 and the PI3K/PKC signaling ... [pubmed.ncbi.nlm.nih.gov]

- 3. Involvement of HDAC1 and the PI3K/PKC signaling ... [sciencedirect.com]

- 4. HDAC inhibitor this compound suppresses murine oral squamous ... [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical and clinical progress for HDAC as a putative target ... [pmc.ncbi.nlm.nih.gov]

- 6. In vitro cytotoxicity evaluation of HDAC inhibitor this compound in pancreatic... [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of NF-κB by HDAC inhibitor this compound through Sp1 ... [nature.com]

Apicidin anti-protozoal activity against Apicomplexa

Antiprotozoal Efficacy and Quantitative Data

Apicidin exhibits potent in vitro and in vivo activity against a range of Apicomplexan parasites.

Table 1: In vitro activity of this compound against Apicomplexan parasites

| Parasite | Minimal Inhibitory Concentration (ng/mL) | Half-Maximal Inhibitory Concentration (IC50) | Key Findings |

|---|---|---|---|

| Plasmodium falciparum (Dd2 strain) | Not specified in results | - | Potent activity confirmed; used for transcriptome studies [1] [2] |

| Eimeria tenella | Not specified in results | - | Source for histone deacetylase (HDA) enzyme assays [1] |

| Babesia bovis | 3 ng/mL (significant inhibition) | 7.1 ng/mL | Caused pyknotic and degenerative changes; growth not recovered after drug removal [3] |

| Babesia bigemina | 3 ng/mL (significant inhibition) | 20.7 ng/mL | Caused pyknotic and degenerative changes; growth not recovered after drug removal [3] |

| Toxoplasma gondii | Not specified in results | - | Potent activity confirmed [1] |

| Cryptosporidium parvum | Not specified in results | - | Potent activity confirmed [1] |

Table 2: In vivo efficacy and activity against other parasites

| Organism / Context | Model / Details | Outcome |

|---|---|---|

| Plasmodium berghei | Mouse model (infected BALB/c mice); oral or intraperitoneal administration [1] | Orally and parenterally active [1] |

| Babesia microti | Mouse model; 2 mg/kg dose [3] | Significant inhibition of growth and altered parasitemia dynamics [3] |

| Human Cancer Cells (e.g., HL-60) | Study of apoptotic mechanism [4] | Induced apoptosis via caspase-3 activation and cytochrome c release [4] |

Mechanism of Action: HDAC Inhibition

This compound's primary mechanism is low nanomolar inhibition of Apicomplexan histone deacetylase (HDA), which induces hyperacetylation of histones in treated parasites [1].

- Epigenetic Dysregulation: Inhibition of HDAC prevents histone deacetylation, leading to a more open chromatin state. In Plasmodium falciparum, this causes a dramatic deregulation of the carefully coordinated intraerythrocytic developmental cycle (IDC) transcriptome, activating normally suppressed genes and repressing stage-specific genes essential for parasite survival [2].

- Specific Histone Modifications: Treatment induces hyperacetylation of histone lysine residues H3K9 and H4K8, and the tetra-acetyl H4 (H4Ac4) form, and demethylation of H3K4me3, disrupting the parasite's epigenetic landscape [2].

- Downstream Consequences: Collapse of the transcriptional cascade leads to failure in essential metabolic processes and cell proliferation, ultimately causing parasite death [1] [2].

This compound mechanism of action against Apicomplexan parasites.

Key Experimental Protocols

Detailed methodologies from foundational studies illustrate how this compound's effects are evaluated.

In vitro Antiprotozoal Activity Assay

This protocol determines the minimal inhibitory concentration (MIC) of this compound across various parasites [1].

- Parasite Culture: Maintain parasites using established methods (e.g., P. falciparum cultured in human erythrocytes per Trager and Jensen method; Eimeria tenella cultured in primary chicken kidney cells) [1].

- Compound Preparation: Dissolve this compound in 100% DMSO and prepare working dilutions in growth media for a final concentration of ≤0.5% DMSO [1].

- Growth Inhibition Assessment: Define MIC as the lowest compound concentration that fully inhibits parasite growth. Assess growth via light microscopy of stained smears (P. falciparum), incorporation of metabolic labels, or other parasite-specific endpoints over 48-72 hours [1].

Histone Deacetylase (HDA) Enzyme Assay

This biochemical assay directly measures this compound's inhibition of HDAC enzymatic activity [1].

- Enzyme Extract Preparation: Homogenize Eimeria tenella oocysts with glass beads in Hepes buffer (pH 7.4). Centrifuge homogenate at high speed (100,000 × g) and use the supernatant containing soluble HDA activity [1].

- Reaction Setup: In a 200 µL assay mixture, combine parasite enzyme extract, a peptide substrate (e.g., Ac-Gly-Ala-Lys(ɛ-[3H]Ac)-Arg-His-Arg-Lys(ɛ-[3H]Ac)-Val-NH2), and this compound (dissolved in DMSO) or vehicle control [1].

- Incubation and Measurement: Pre-incubate mixture with inhibitor for 30 minutes at 25°C, then add substrate and incubate for another 30 minutes. Stop the reaction with acid/hydrochloric acid. Extract the released [3H]acetate with ethyl acetate and quantify by scintillation counting to determine enzyme activity [1].

General workflow for in vitro antiprotozoal activity assay.

Research Implications and Potential

This compound and other HDAC inhibitors represent a promising avenue for antiparasitic drug development.

- Novel Therapeutic Target: Apicomplexan HDAC is a validated molecular target for developing new agents against diseases like malaria, cryptosporidiosis, and toxoplasmosis where current treatments are limited or threatened by resistance [1] [2].

- Broad-Spectrum Potential: Demonstrated efficacy across multiple genera (Plasmodium, Eimeria, Babesia, Toxoplasma, Cryptosporidium) highlights its broad-spectrum potential [1] [3].

- Parasite-Specific Targeting: The significant structural differences between parasite and human HDACs can be exploited to develop highly specific inhibitors with reduced host toxicity [5].

References

- 1. This compound: A novel antiprotozoal agent that inhibits parasite ... [pmc.ncbi.nlm.nih.gov]

- 2. Histone Deacetylases Play a Major Role in the Transcriptional ... [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory effect of this compound on <i>in vitro</i> and <i>in vivo ... [jstage.jst.go.jp]

- 4. This compound, a Histone Deacetylase Inhibitor, Induces ... [sciencedirect.com]

- 5. This compound - an overview [sciencedirect.com]

Comprehensive Technical Guide: Apicidin F Biosynthesis Gene Cluster in Fusarium fujikuroi

Introduction and Overview

The apicidin F biosynthetic gene cluster in Fusarium fujikuroi represents a valuable model system for studying fungal secondary metabolism and its regulation. Discovered through genome mining approaches, this cryptic gene cluster is responsible for producing this compound F, a cyclic tetrapeptide with significant biological activity. This compound F belongs to the broader this compound family of compounds known for their potent histone deacetylase (HDAC) inhibitory activity, which confers promising antiprotozoal properties, particularly against Plasmodium falciparum, the causative agent of malaria [1] [2]. The cluster was initially identified as one of 45 predicted secondary metabolite gene clusters in the F. fujikuroi genome, most of which remain silent under standard laboratory conditions [1] [3].

Unlike many other secondary metabolites in F. fujikuroi that are produced under nitrogen-limiting conditions, this compound F biosynthesis is induced under nitrogen-sufficient conditions and is regulated by multiple environmental and genetic factors [1] [4]. The cluster exhibits a unique genomic architecture distinct from similar clusters in other Fusarium species, lacking the APS10 gene found in F. semitectum and displaying opposite orientation of the APS2/APF2 and APS3/APF3 genes [1] [5]. This technical guide provides a comprehensive overview of the this compound F biosynthetic system, detailing the gene cluster organization, biosynthetic pathway, regulatory mechanisms, experimental protocols, and recent advances for researchers and drug development professionals.

Gene Cluster Organization and Genomic Context

The this compound F biosynthetic gene cluster is located at the terminal region of chromosome I in Fusarium fujikuroi and consists of 11 core genes designated APF1 through APF12 (with APF5 not included in the numbering) [1]. This cluster is notably absent from other closely related Fusarium species within the Gibberella fujikuroi species complex, including F. verticillioides, F. mangiferae, and F. circinatum, indicating a unique distribution pattern [1] [3]. The table below summarizes the functions of characterized genes within the this compound F biosynthetic cluster:

Table: Gene Components of the this compound F Biosynthetic Cluster

| Gene | Function | Domain Architecture (if applicable) | Mutant Phenotype |

|---|---|---|---|

| APF1 | Non-ribosomal peptide synthetase (NRPS) | 4 modules: C-A-T, C-A-T-E, C-A-T, C-A-T | No this compound production [1] |

| APF2 | Atypical pathway-specific transcription factor | bANK DNA-binding domain | Overexpression increases yield [1] |

| APF3 | L-piperideine-6-carboxylate reductase | - | Accumulates this compound J [1] [5] |

| APF6 | N-hydroxy-L-tryptophan O-methyltransferase | - | Not specified in results |

| APF9 | FAD-dependent monooxygenase | - | Accumulates this compound K [1] [5] |

| APF11 | Putative MFS transporter | - | Not specified in results |

The core enzyme of the pathway is APF1, a multi-modular non-ribosomal peptide synthetase (NRPS) that incorporates and cyclizes the four amino acid constituents of this compound F [1] [2]. The cluster contains an atypical pathway-specific transcription factor (APF2) with a basic Apr1-like N-terminal kinase (bANK) DNA-binding domain, which differs from the standard Zn(II)₂Cys₆ binuclear DNA-binding domain commonly found in fungal secondary metabolism regulators [1]. Bioinformatic analyses have identified a putative Apf2 DNA-binding motif ("Api-box") in the promoters of the APF genes, which has been experimentally validated through promoter mutagenesis studies [1] [3].

This compound F Biosynthetic Pathway

Pathway Architecture and Key Steps

The this compound F biosynthetic pathway follows a sequential assembly line mechanism typical of NRPS-derived peptides, with specific tailoring modifications occurring throughout the process. The pathway incorporates four specific amino acid precursors: (1) D-pipecolic acid, (2) L-phenylalanine, (3) N-methoxy-L-tryptophan, and (4) L-2-aminooctanedioic acid [5] [2]. The NRPS assembly line organized by APF1 activates, incorporates, and cyclizes these substrates in a specific order, with the first module containing an additional epimerization (E) domain that converts L-pipecolate to D-pipecolate [5].

The biosynthetic process can be divided into several key stages:

Amino acid activation and modification: The pathway begins with the activation and modification of precursor amino acids. APF3 encodes a L-piperideine-6-carboxylate reductase responsible for the conversion of L-lysine to D-pipecolic acid [5]. Simultaneously, APF6 encodes a N-hydroxy-L-tryptophan O-methyltransferase that catalyzes the methoxylation of the tryptophan residue [5].

Non-ribosomal peptide assembly: The multi-modular NRPS (APF1) incorporates the four amino acid precursors in the order: L-pipecolate → L-phenylalanine → 9-N-methoxy-tryptophan → L-2-aminooctanedioate [5]. Each module contains adenylation (A), thiolation (T), and condensation (C) domains, with the first module additionally containing an epimerization (E) domain [5].

Oxidative tailoring: APF9 encodes a FAD-dependent monooxygenase that catalyzes the oxidation of the 8-hydroxy group to a carboxylic acid in the L-2-amino-8-hydroxyoctanoic acid side chain, forming the final L-2-aminooctanedioic acid moiety [5] [2]. Deletion of APF9 results in accumulation of this compound K, which contains 2-amino-8-hydroxyoctanoic acid instead of L-2-aminooctanedioic acid [1] [2].

Cyclization and release: The TE domain of the final NRPS module catalyzes cyclization and release of the mature cyclic tetrapeptide product [1].

Pathway Visualization

The following diagram illustrates the complete this compound F biosynthetic pathway:

Figure 1: The this compound F biosynthetic pathway in Fusarium fujikuroi showing key enzymatic steps and the formation of derivatives in specific mutants

Regulation of this compound F Biosynthesis

The biosynthesis of this compound F is governed by a complex regulatory network that responds to both environmental cues and genetic factors. Understanding these regulatory mechanisms is essential for optimizing production yields and comprehending the ecological role of this secondary metabolite.

Environmental Regulation

Table: Environmental Factors Regulating this compound F Biosynthesis

| Regulatory Factor | Condition | Effect on APF Production | Regulatory Proteins Involved |

|---|---|---|---|

| Nitrogen availability | High nitrogen (120 mM NaNO₃ or 60 mM glutamine) | Induction (up to 5-fold increase) | AreB (positive), AreA (minor role) [1] |

| Nitrogen availability | Low nitrogen (6 mM NaNO₃ or glutamine) | Repression | AreB, Nmr [1] |

| pH | Acidic conditions (pH 3-4) | Induction | PacC (positive regulator) [1] |

| pH | Alkaline conditions | Repression | PacC [1] |

| Light | Light exposure | Moderate effect (context-dependent) | WcoA (photoreceptor) [6] [4] |

The most significant environmental factor regulating this compound F biosynthesis is nitrogen availability, with high nitrogen conditions (120 mM NaNO₃ or 60 mM glutamine) inducing cluster expression and this compound F production [1]. This regulation occurs primarily through the nitrogen regulator AreB, with deletion of areB resulting in significantly reduced this compound F production, while deletion of areA has only a minor effect [1]. Additionally, the pH regulator PacC activates this compound F biosynthesis under acidic conditions, with ΔpacC mutants showing dramatically reduced this compound F production regardless of pH conditions [1].

Light regulation represents a more complex layer of control, with the White Collar photoreceptor WcoA influencing the production of various secondary metabolites in F. fujikuroi, including this compound F [6] [4]. Transcriptomic analyses have revealed that WcoA regulates hundreds of genes in the dark and mediates most transcriptional responses to light, with the APF cluster genes among those affected in wcoA mutants [4].

Genetic and Pathway-Specific Regulation

The most critical genetic regulator of this compound F biosynthesis is the pathway-specific transcription factor Apf2, which contains an atypical bANK DNA-binding domain [1]. Overexpression of APF2 leads to dramatically increased expression of cluster genes and significantly enhanced this compound F yields, even under normally repressive low-nitrogen conditions [1]. Apf2 functions by binding to a specific DNA motif ("Api-box") in the promoters of APF genes, with point mutations in this sequence causing drastic reductions in this compound F production [1].

Additional regulatory proteins from various signaling pathways also influence this compound F production:

- The velvet complex proteins Vel1 and Vel2, which globally regulate secondary metabolism and development in fungi [1]

- The cAMP signaling pathway component AcyA (adenylate cyclase), which connects metabolic status to secondary metabolite production [4]

- The carotenoid regulator CarS, which despite its primary role in carotenoid repression, also affects other secondary metabolites including this compound F [4]

These interconnected regulatory networks ensure that this compound F production occurs under appropriate environmental conditions, likely reflecting an ecological adaptation that optimizes the metabolic investment in secondary metabolism for competitive advantages in specific niches.

Experimental Protocols and Methodologies

Genetic Manipulation of F. fujikuroi

Strain Generation and Transformation:

- Starting strain: Fusarium fujikuroi IMI58289 (Commonwealth Mycological Institute, Kew, UK) serves as the wild-type background [1]

- Transformation protocol: Employ Agrobacterium tumefaciens-mediated transformation (ATMT) or protoplast-based transformation as described [1]

- Selection markers: Use hygromycin B (100 μg/mL) or nourseothricin (50 μg/mL) resistance cassettes for selection of transformants [1]

Mutant Generation Strategies:

- Gene deletion: Replace target ORFs with selection cassettes via homologous recombination using ~1 kb flanking regions [1]

- Overexpression strains: Fuse target genes to strong constitutive promoters such as PgpdA or PtrpC and integrate into neutral genomic sites [1]

- Complementation tests: Reintroduce wild-type genes into mutant backgrounds to confirm phenotype specificity [1]

Mutant Verification:

- Confirm mutant genotypes by Southern blot analysis using digoxigenin-labeled probes [1]

- Verify expression changes in target genes by northern blot analysis or RT-qPCR [1]

Cultivation Conditions for this compound F Production

Optimal Production Conditions:

- Pre-culture: Inoculate 100 mL Darken medium (DVK) in 300-mL Erlenmeyer flasks, incubate at 28°C for 72 h in dark with shaking at 180 rpm [1]

- Main culture: Transfer 500 μL pre-culture to 100 mL synthetic ICI medium with high nitrogen (120 mM NaNO₃ or 60 mM glutamine) in 300-mL flasks [1]

- Incubation: Grow for 2-6 days at 28°C in dark with shaking at 180 rpm [1]

- pH control: Maintain acidic conditions (pH 3-4) for optimal production [1]

Alternative Micro-Scale Screening:

- For high-throughput screening, utilize 96-well plate format with 200 μL medium per well [2]

- Inoculate with conidia suspension (10⁴ conidia/well)

- Incubate stationary at 28°C for 7-10 days [2]

- Extract metabolites directly with equal volume of methanol, centrifuge, and analyze supernatant [2]

Metabolite Analysis and Characterization

Extraction Protocol:

- Harvest mycelia by filtration through Miracloth or centrifugation

- Extract twice with equal volume ethyl acetate

- Combine organic phases and evaporate under reduced pressure

- Resuspend residue in methanol for analysis [1]

HPLC-HRMS Analysis:

- Instrumentation: Use UHPLC system coupled to Q-TOF mass spectrometer

- Column: C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.7 μm)

- Mobile phase: (A) Water + 0.1% formic acid; (B) Acetonitrile + 0.1% formic acid

- Gradient: 5% B to 100% B over 15 min, hold 3 min

- Flow rate: 0.4 mL/min

- Detection: DAD (190-800 nm) and positive/negative ESI-MS [1] [2]

NMR Structure Elucidation:

- Purify compounds by preparative HPLC

- Dissolve in deuterated methanol or DMSO

- Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra

- Compare chemical shifts with known this compound derivatives [2]

Recent Advances and Applications

New this compound Derivatives and Biosynthetic Insights

Recent research has expanded the this compound family through targeted genetic manipulation of the APF cluster, leading to the discovery and characterization of several new derivatives:

This compound J: Identified in ΔAPF3 mutants, this derivative contains D-proline instead of D-pipecolic acid due to the disruption of the L-piperideine-6-carboxylate reductase gene [1] [2]. Structural elucidation was initially performed using HRMS techniques, with full NMR characterization recently completed [2].

This compound K: Accumulates in ΔAPF9 mutants, featuring 2-amino-8-hydroxyoctanoic acid instead of L-2-aminooctanedioic acid resulting from the disruption of the FAD-dependent monooxygenase gene [1] [2]. This compound has been fully characterized by NMR and HRMS [2].

This compound L: A newly identified derivative containing both proline and 2-amino-8-hydroxyoctanoic acid modifications, first detected in ΔAPF9/OE::APF2 double mutants [2]. This compound completes the series of possible combinations resulting from the disruption of APF3 and APF9.

Production optimization through amino acid supplementation in culture media has been shown to enhance yields of these this compound derivatives, with specific amino acid combinations particularly effective for this compound L production [2].

Biological Activity and Potential Applications

This compound F and its derivatives exhibit promising biological activities with potential therapeutic applications:

Antimalarial activity: this compound F demonstrates potent in vitro activity against Plasmodium falciparum with an IC₅₀ of 0.67 μM, comparable to the original this compound (IC₅₀ 0.2 μM) [2]. This activity stems from its inhibition of parasite histone deacetylases (HDACs) [1] [2].

HDAC inhibition: this compound F and this compound J show the strongest inhibitory activity against HDAC1 and HDAC2 among the this compound derivatives tested [2]. This specificity suggests potential applications in cancer therapy, as these HDAC isoforms are frequently dysregulated in malignancies.

Cytotoxicity: this compound F exhibits moderate cytotoxicity against human liver carcinoma cells (HepG2) with an IC₅₀ of 110 μM, representing a favorable therapeutic window compared to its antimalarial activity [2].

Distribution in Fusarium Species

Recent genomic studies have revealed that this compound biosynthesis is not restricted to F. fujikuroi but occurs in various Fusarium species through similar but distinct gene clusters:

Fusarium poae: Approximately 7% of Eastern Canadian isolates harbor a functional this compound biosynthetic gene cluster located on accessory chromosomes, with production confirmed in 4 of 38 isolates tested [7]. These accessory chromosomes exhibit traits including non-Mendelian inheritance, low gene density, high transposable element content, and frequent gene duplications [7].

Fusarium incarnatum and F. scirpi: Also possess this compound biosynthetic gene clusters, though with variations in cluster organization and composition compared to F. fujikuroi [2].

The presence of this compound clusters on accessory chromosomes in F. poae suggests potential for horizontal gene transfer and may explain the patchy distribution of this compound production across Fusarium species [7]. This distribution pattern has implications for understanding the evolution of secondary metabolite biosynthesis in fungi and may inform future genome mining efforts.

Conclusion and Future Perspectives

The this compound F biosynthetic gene cluster in Fusarium fujikuroi represents a sophisticated system for the production of biologically active cyclic tetrapeptides. Its complex regulation by nitrogen availability, pH, and light reflects the intricate integration of secondary metabolism with environmental sensing networks in fungi. The characterization of this cluster and the development of genetic tools for its manipulation have enabled the production of novel this compound derivatives with potentially improved pharmacological properties.

Future research directions should focus on several key areas:

- Comprehensive structure-activity relationship studies to elucidate the molecular determinants of HDAC inhibition specificity and potency

- Heterologous expression systems for improved production and engineering of this compound derivatives

- Clinical development of promising this compound analogs as antimalarial or anticancer agents

- Ecological function studies to understand the role of apicidins in fungal biology and plant-pathogen interactions

References

- 1. F: Characterization and this compound Manipulation of a New... Genetic [pmc.ncbi.nlm.nih.gov]

- 2. Micro-scale screening of genetically modified Fusarium ... [link.springer.com]

- 3. This compound F: Characterization and Genetic Manipulation of a ... [journals.plos.org]

- 4. Three Genes Involved in Different Signaling Pathways ... [mdpi.com]

- 5. MetaCyc this compound F biosynthesis [vm-trypanocyc.toulouse.inra.fr]

- 6. Phenotypic analyses of ΔwcoA and ΔwcoB mutants in ... [sciencedirect.com]

- 7. This compound biosynthesis is linked to accessory chromosomes in ... [bmcgenomics.biomedcentral.com]

Apicidin isoforms and derivatives apicidin F J K L

Structural Characteristics and Nomenclature

Apicidins are a class of cyclic tetrapeptides known for their histone deacetylase (HDAC) inhibitory and antiprotozoal activities [1] [2]. The core structure consists of four amino acids in a cyclic configuration.

The following table summarizes the specific structural variations that define each isoform relative to the parent compound, Apicidin F [2].

| Isoform | Amino Acid 1 | Amino Acid 2 | Amino Acid 3 | Amino Acid 4 | Key Structural Difference from this compound F |

|---|---|---|---|---|---|

| This compound F (1) | D-pipecolic acid | L-phenylalanine | N-methoxy-L-tryptophan | L-2-aminooctanedioic acid | Parent compound; baseline structure [1] |

| This compound J (2) | D-proline | L-phenylalanine | N-methoxy-L-tryptophan | L-2-aminooctanedioic acid | Substitution: D-proline replaces D-pipecolic acid [2] |

| This compound K (3) | D-pipecolic acid | L-phenylalanine | N-methoxy-L-tryptophan | L-2-amino-8-hydroxyoctanoic acid | Substitution: Hydroxyl group replaces carboxylic acid on the fourth amino acid [2] |

| This compound L (4) | D-proline | L-phenylalanine | N-methoxy-L-tryptophan | L-2-amino-8-hydroxyoctanoic acid | Combined substitutions of J and K: D-proline and the hydroxylated side chain [2] |

Biosynthesis and Genetic Regulation

The apicidins are synthesized in F. fujikuroi by a dedicated biosynthetic gene cluster (BGC) [1] [2]. The core enzyme is a non-ribosomal peptide synthetase (NRPS) encoded by the APF1 gene, which incorporates and cyclizes the four constituent amino acids [2].

Key enzymatic steps and regulatory factors in the pathway have been identified through genetic manipulation [1] [2]:

- APF3: A Δ1-pyrroline-5-carboxylate reductase involved in the modification of L-lysine to D-pipecolic acid.

- APF9: An FAD-dependent monooxygenase implicated in transforming a hydroxyl group to the carboxylic acid of L-2-aminooctanedioic acid. Deletion of this gene (ΔAPF9) leads to the production of this compound K and L, which contain the hydroxylated variant of this amino acid [2].

- APF2: A pathway-specific transcription factor. Its overexpression (OE::APF2) is crucial for activating the entire cluster and significantly enhancing the production of apicidins, even under typically repressive conditions [1] [2].

The following diagram illustrates the biosynthetic pathway and the genetic modifications used to produce different this compound isoforms.

Diagram of this compound biosynthesis and isoform generation through genetic regulation and precursor modification.

Experimental Workflow for Discovery and Characterization

The discovery of new apicidins, including the recent identification of this compound L, relies on a integrated workflow of genetic engineering, optimized cultivation, and advanced analytical chemistry [2].

Diagram of the multi-step experimental workflow for discovering and characterizing new this compound isoforms.

Detailed Methodologies

- Genetic Strain Modification [1] [2]: Key mutants include the overexpression of the transcription factor

OE::APF2and the double mutantΔAPF9/OE::APF2. These strains are fundamental for activating the silent gene cluster and shifting the biosynthetic pathway toward specific derivatives. - Micro-Scale Cultivation & Screening [2]: An established 96-well plate method is used for high-throughput screening. This approach uses minimal material, allows shorter cultivation times, and enables efficient testing of different culture conditions (e.g., supplementation with specific amino acids) to enhance metabolite production. Multiple biological replicates (e.g., N=6) are typically run.

- Analytical Screening & Metabolite Isolation [2]: Crude culture extracts are initially analyzed by Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS) to identify this compound-like metabolites based on accurate mass. Following detection, large-scale cultures are grown, and target compounds are extracted and purified using chromatographic techniques to obtain highly pure substances for further analysis.

- Structural Elucidation [2]: The final confirmation of a new compound's structure is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and HRMS fragmentation analysis. This provides full characterization of the planar structure and stereochemistry.

Biological Activity and Therapeutic Potential

The biological activities of the this compound isoforms have been evaluated in key assays to determine their therapeutic potential and cytotoxicity.

| Isoform | Anti-P. falciparum Activity (IC₅₀) | HDAC Inhibitory Activity (IC₅₀) | Cytotoxicity (IC₅₀) | Key Findings |

|---|---|---|---|---|

| This compound F (1) | 0.67 µM [2] | Most potent against HDAC1/2 [2] | 110 µM (HepG2) [2] | Most active compound against malaria parasite [2] |

| This compound J (2) | Not specified | Potent against HDAC1/2 [2] | Not specified | Similar HDAC inhibition profile to this compound F [2] |

| This compound K (3) | Not specified | Not specified | Not specified | Initial yield insufficient for full bioactivity testing [2] |

| This compound L (4) | Not specified | Not specified | Not specified | Newly identified; full bioactivity profile under investigation [2] |

| This compound | 0.2 µM [2] | Reference compound | 1.3 µM (HepG2) [2] | Foundational member of the class for comparison [2] |

Key Insights for Research and Development

- Strategic Genetic Manipulation: The discovery of Apicidins J, K, and L was not accidental but the direct result of targeted genetic modifications. This highlights the power of genetic engineering in activating silent biosynthetic gene clusters and redirecting pathways to produce novel analogs [1] [2].

- Critical Role of Regulation: Overexpression of the pathway-specific transcription factor Apf2 is a key enabling step for producing detectable quantities of these metabolites. This appears to be a prerequisite for successful discovery in F. fujikuroi [1] [2].

- Structure-Activity Relationships (SAR): The data indicates that even single amino acid substitutions can significantly alter biological activity. Replacing D-pipecolic acid with D-proline (as in this compound J) may retain potent HDAC inhibition, while altering the side chain of the fourth amino acid (as in Apicidins K and L) appears to impact anti-malarial potency [2].

The field is advancing rapidly, with research moving from discovery to a deeper understanding of biosynthesis and activity. The current data provides a strong foundation for the further development of this compound derivatives as potential therapeutic agents.

References

Apicidin HDAC2 HDAC3 HDAC8 inhibitory potency

Apicidin Inhibitory Potency Summary

The table below summarizes the quantitative data found for this compound's potency against specific HDAC isoforms. Conflicting values are reported from different sources.

| HDAC Isoform | Reported IC₅₀ / Potency | Source and Notes |

|---|---|---|

| HDAC2 | Potent inhibitor (no specific IC₅₀) | Cited as a potent target, but no quantitative value provided [1]. |

| HDAC3 | 15.8 nM | A commercial supplier provides this specific IC₅₀ value [2]. |

| 1-4 nM (in cell extracts) | Reported in a scientific review for compounds like this compound in HeLa and E. tenella cell extracts [1]. | |

| HDAC8 | Potent inhibitor (no specific IC₅₀) | Described as a potent target, particularly in a 2023 study, but no IC₅₀ is given [1] [3]. |

| 665.1 nM | A commercial supplier provides this specific IC₅₀, suggesting lower potency [2]. |

Experimental Evidence and Research Context

The inhibitory profile of this compound is supported by various experimental findings:

- Cellular Activity: this compound inhibits histone deacetylase in mammalian cells, leading to a marked accumulation of hyperacetylated histone H4 in vivo and inhibition of partially purified HDAC in vitro [4].

- Functional Consequences: Treatment with this compound induces cell cycle arrest at the G1 phase and morphological changes, linked to the increased expression of proteins like p21WAF1/Cip1 and gelsolin [4].

- Selectivity: this compound is recognized as a relatively selective inhibitor, primarily targeting Class I HDACs (including HDAC2, HDAC3, and HDAC8) rather than being a pan-inhibitor, which may help in reducing off-target effects [1].

Key Experimental Protocols

The methodologies below are derived from research that established this compound's biological activity.

1. Protocol for Assessing Anti-proliferative Activity and HDAC Inhibition *In Vitro* [5] [4]

- Cell Line: Use cancer cell lines (e.g., HeLa, murine OSCC AT-84 cells).

- Culture Conditions: Maintain cells in RPMI-1640 medium with 10% fetal bovine serum at 37°C in 5% CO₂.

- Compound Treatment: Treat cells with this compound (typically in the range of 0.1 µM to 10 µM) for 24 hours. Prepare stock solution in DMSO.

- Proliferation Assay: Perform MTT assay after treatment. Add MTT reagent (0.5 mg/mL final concentration) to wells, incubate for 4 hours, dissolve formazan crystals in DMSO, and measure absorbance at 595 nm.

- HDAC Inhibition Analysis:

- Western Blot: Detect histone hyperacetylation using an antibody against acetylated histone H4.

- Target Specificity: Use western blot to examine expression levels of specific HDACs (e.g., HDAC8) and other markers like cleaved caspase-3 for apoptosis or LC3B for autophagy.

2. Protocol for Assessing Anti-tumor Efficacy *In Vivo* [2]

- Animal Model: Use xenografted mouse models (e.g., Ishikawa endometrial cancer model).

- Dosing: Administer this compound via intraperitoneal (i.p.) injection at a dose of 5 mg/kg.

- Schedule: Administer daily (q.d.) for a period of 21 days.

- Endpoint Analysis: Monitor and measure tumor volumes over time compared to a vehicle-control group.

Pathways and Logical Workflow

The following diagram outlines the established signaling pathways and cellular outcomes from this compound treatment, based on the research findings.

Key Insights and Data Gaps

- Conflicting Data: The most significant challenge is the conflicting potency data, particularly for HDAC8, where one source suggests low-micromolar potency (IC₅₀ 665.1 nM) and others describe it as a potent target.

- Missing HDAC2 IC₅₀: While HDAC2 is frequently listed as a target of this compound, no specific IC₅₀ value for HDAC2 was found in the search results.

- Source Reliability: The most precise IC₅₀ values come from commercial supplier databases [2] [6]. For definitive confirmation, consulting original research articles or comprehensive biochemical studies is recommended.

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. This compound|Potent HDAC inhibitor|CAS# 183506-66-3 [apexbt.com]

- 3. HDAC3 and HDAC8 PROTAC dual degrader reveals roles ... [sciencedirect.com]

- 4. This compound, a histone deacetylase inhibitor, inhibits proliferation of tumor cells via induction of p21WAF1/Cip1 and gelsolin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HDAC inhibitor this compound suppresses murine oral squamous ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound (OSI 2040) | HDAC Inhibitor | MedChemExpress [medchemexpress.com]

Apicidin effect on chromatin structure and gene transcription

Molecular Mechanism of Action

Apicidin primarily functions as a class I and II histone deacetylase (HDAC) inhibitor [1]. Its mechanism can be broken down into a sequence of molecular events, illustrated in the following pathway diagram.

This compound inhibits HDACs, leading to histone hyperacetylation, an open chromatin state, and ultimately disrupted gene regulation.

This disruption is particularly critical in parasites like P. falciparum, which rely heavily on epigenetic mechanisms to coordinate their complex life cycles due to a relative lack of specific transcription factors [1] [2]. By disrupting histone modifications, this compound induces the wrong genes at the wrong time, leading to a collapse of the precise transcriptional cascade necessary for survival [1] [3].

Key Experimental Evidence and Protocols

The data summarized in the first table is derived from robust experimental approaches. Below are the methodologies used in key studies to assess this compound's impact.

| Experimental Goal | Core Methodology | Key Analytical Techniques |

|---|---|---|

| Transcriptome Profiling | Treat highly synchronized parasite cultures with this compound (e.g., 70 nM) at specific developmental stages (ring, trophozoite, schizont). Collect RNA at multiple time points post-treatment (e.g., 0.5, 1, 2, 4, 6 hours) [1]. | DNA microarrays or RNA-seq (RNA-sequencing) to quantify genome-wide expression changes. Functional enrichment analysis (GO, KEGG) to identify affected biological pathways [1] [4]. |

| Histone Modification Analysis | Treat parasites with this compound and isolate chromatin. | Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) or microarray analysis to map specific histone modifications (H3K9ac, H4K8ac, H3K4me3) across the genome [1]. Immunoblotting can confirm global changes in modification levels [4]. |

| Phenotypic Assessment | Treat parasites with this compound and monitor growth and proliferation. | Microscopy to examine morphological changes and growth defects. Assays to quantify replication rates or calculate inhibitory concentrations (e.g., IC50, IC90) [1] [4]. |

Therapeutic Potential and Drug Development

This compound's potent anti-proliferative activity against apicomplexan parasites highlights the high potential of parasite HDACs as molecular targets for malaria intervention strategies [1] [3].

- Broad-Spectrum Activity: this compound exhibits broad-spectrum antiprotozoal activity, inhibiting both mammalian and protozoan HDACs at nanomolar concentrations [5].

- Basis for Drug Design: The molecule serves as a lead compound for structure-activity relationship (SAR) studies. Modifications to its structure have produced analogues with picomolar enzyme affinity, demonstrating the potential for optimization [5] [3].

- Considerations for Selectivity: A key challenge in developing HDAC inhibitors as anti-parasitic drugs is achieving selectivity over human HDACs to minimize host toxicity. Research focuses on exploiting structural differences between parasite and human enzyme active sites [3].

References

- 1. Histone Deacetylases Play a Major Role in the ... [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Chromatin Structure in Gene Regulation ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound - an overview [sciencedirect.com]

- 4. Epigenome mapping highlights chromatin-mediated gene ... [nature.com]

- 5. Broad Spectrum Antiprotozoal Agents That Inhibit Histone ... [pubmed.ncbi.nlm.nih.gov]

Apicidin Treatment Protocol for Cardiac Differentiation in Mesenchymal Stem Cells: Application Notes and Detailed Experimental Methods

Then, I will now begin writing the main body of the application note and protocol.

Introduction

Mesenchymal stem cells (MSCs) represent a promising tool for cardiac regenerative therapy due to their multipotency, paracrine activity, and relative ease of isolation. However, their limited differentiation efficiency into functional cardiomyocytes has remained a significant bottleneck in clinical translation. Conventional protocols using cardiogenic factors often require extended culture periods (3-4 weeks) and yield inconsistent results, highlighting the need for more efficient induction methods [1]. The discovery that histone deacetylase (HDAC) inhibitors can dramatically enhance cardiac commitment has opened new avenues for optimizing MSC-based therapies.

Apicidin, a specific class I HDAC inhibitor, has emerged as a particularly potent inducer of cardiac differentiation. Research demonstrates that this compound treatment can rapidly upregulate cardiac markers within 24 hours—significantly faster than traditional protocols [2] [3]. This application note provides a detailed experimental protocol for using this compound to promote cardiac differentiation in MSCs, along with comprehensive background on the underlying molecular mechanisms and expected outcomes. The information presented herein is designed specifically for researchers, scientists, and drug development professionals working in cardiac regeneration.

Mechanism of Action

Molecular Pathway of this compound-Induced Cardiac Commitment

This compound exerts its effects through a sophisticated molecular pathway that ultimately redirects MSC fate from proliferation to cardiac differentiation. The process begins with the inhibition of histone deacetylases, particularly HDAC1 and HDAC6, leading to increased histone acetylation and chromatin remodeling [4] [5]. This epigenetic modification facilitates the transcription of genes involved in cardiac development.

A critical downstream effect is the acetylation of Yes-associated protein (YAP1), a transcriptional co-activator that normally maintains stemness and inhibits differentiation. Acetylated YAP1 translocates to the nucleus, where it is recognized and degraded by PSME4 (proteasome activator complex subunit 4) [4] [5]. The removal of YAP1 relieves its suppression on cardiac differentiation programs, enabling expression of key cardiac transcription factors including GATA4, Nkx2.5, and MEF2C. Simultaneously, this compound treatment downregulates miR-130a, a microRNA that normally represses cardiac commitment, further reinforcing the differentiation process [2] [3].

The following diagram illustrates this molecular pathway:

Figure 1: Molecular mechanism of this compound-induced cardiac commitment in MSCs. This compound inhibits HDAC activity, leading to YAP acetylation, nuclear translocation, and subsequent PSME4-mediated degradation. YAP removal, coupled with miR-130a downregulation, activates cardiac gene expression.

Detailed Experimental Protocol

Materials and Reagents

- Mesenchymal Stem Cells: Bone marrow-derived MSCs (primary murine or human), adipose-derived MSCs (AD-MSCs), or immortalized human MSCs (hTERT-MSCs)

- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) high glucose supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

- This compound Stock Solution: Prepare at 3 mM concentration in dimethyl sulfoxide (DMSO); store at -20°C

- Control Vehicle: 0.1% DMSO in culture medium

- Phosphate Buffered Saline (PBS), pH 7.4

- Trypsin-EDTA solution (0.25%)

- Fixation and Staining Reagents for immunofluorescence (4% paraformaldehyde, Triton X-100, bovine serum albumin, appropriate secondary antibodies)

- Antibodies for cardiac markers: anti-GATA4, anti-Nkx2.5, anti-cardiac troponin I (cTnI), anti-cardiac troponin T (cTnT)

Step-by-Step Procedure

1. Cell Culture and Seeding

- Culture MSCs in complete DMEM medium at 37°C in a humidified atmosphere with 5% CO₂.

- Once cells reach 70-80% confluence, passage using trypsin-EDTA.

- Seed cells appropriately based on experimental requirements:

- 6-well plates (2×10⁵ cells/well) for protein and RNA analysis

- 96-well plates (5×10³ cells/well) for high-content screening

- Cover slips in 6-well plates (1×10⁵ cells/well) for immunofluorescence

- Allow cells to adhere for 24 hours before this compound treatment.

2. This compound Treatment

- Prepare working concentration of 3 μM this compound in complete culture medium (1:1000 dilution from 3 mM stock).

- Replace culture medium with this compound-containing medium.

- Include vehicle control (0.1% DMSO in complete medium) for comparison.

- Incubate cells for 24 hours at 37°C with 5% CO₂.

3. Post-Treatment Processing

- After 24 hours, remove this compound-containing medium.

- Wash cells twice with PBS.

- For differentiation studies: replace with complete medium without this compound and culture for additional 5-7 days, changing medium every 2-3 days.

- For immediate analysis: proceed with protein, RNA, or fixation protocols.

4. Combination Therapy Preparation (Optional)

- For enhanced therapeutic effect, prepare a mixture of this compound-treated and untreated MSCs at a 1:1 ratio.

- Use this mixed population for in vivo transplantation in myocardial infarction models [2].

Table 1: this compound Treatment Protocol Parameters

| Parameter | Specification | Notes |

|---|---|---|

| This compound concentration | 3 μM | Optimal concentration for cardiac induction; test lower doses (1-2 μM) for specific cell types |

| Treatment duration | 24 hours | Longer exposure may increase cytotoxicity |

| Vehicle control | 0.1% DMSO | Essential control for experimental validity |

| Cell confluence at treatment | 60-70% | Avoid over-confluence which reduces responsiveness |

| Post-treatment differentiation period | 5-7 days | Cardiac markers continue to increase during this period |

Quality Control Measures

- Cell Viability Assessment: Monitor post-treatment viability using trypan blue exclusion or MTT assay; expect >85% viability with 3 μM this compound.

- HDAC Inhibition Validation: Confirm HDAC inhibition by detecting increased acetylated histone H3 and H4 levels via Western blot [2].

- Mycoplasma Testing: Regularly test cells for mycoplasma contamination.

- Cell Identity Verification: Confirm MSC phenotype through surface marker expression (CD44, CD90, CD29 positive; CD45, CD34 negative) [6].

Expected Outcomes and Validation

Key Result Indicators

Successful cardiac commitment following this compound treatment is demonstrated through multiple molecular and cellular changes. Researchers should observe:

Morphological Changes: Within 24-48 hours post-treatment, cells typically exhibit a more elongated, spindle-like morphology with increased cell size, resembling early cardiac progenitor cells. These changes become more pronounced during subsequent culture days.

Genetic Markers: Significant upregulation of early cardiac transcription factors, particularly:

Structural Proteins: Expression of late cardiac markers emerges during differentiation phase (days 5-7):

Stemness Marker Downregulation: Significant decrease in pluripotency factors:

Table 2: Validation Methods for Cardiac Differentiation

| Parameter | Assessment Method | Expected Outcome | Timing |

|---|---|---|---|

| Early cardiac markers | qRT-PCR, Western blot | 4-8 fold increase in GATA4, Nkx2.5 | 24 hours |

| Late cardiac markers | Immunofluorescence, Western blot | Expression of cTnI, cTnT, α-actinin | 5-7 days |

| Stemness markers | qRT-PCR, Western blot | 60-80% decrease in Nanog, Sox2, Oct4 | 24 hours |

| YAP1 localization | Immunofluorescence | Nuclear-to-cytoplasmic shift | 24 hours |

| Functional improvement | Animal MI model | Improved cardiac function | 4 weeks post-transplant |

Analytical Methods

Immunofluorescence Staining

- Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

- Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

- Block with 1% BSA in PBS for 1 hour.

- Incubate with primary antibodies (1:100-1:500 dilution) overnight at 4°C.

- Wash with PBS and incubate with fluorophore-conjugated secondary antibodies (1:1000 dilution) for 1 hour at room temperature.

- Mount with anti-fade medium containing DAPI.

- Image using fluorescence or confocal microscopy.

Western Blot Analysis

- Lyse cells in RIPA buffer containing protease inhibitors.

- Separate proteins (20-30 μg per lane) by SDS-PAGE.

- Transfer to PVDF membranes and block with 5% non-fat milk.

- Incubate with primary antibodies (1:1000 dilution) overnight at 4°C.

- Detect with HRP-conjugated secondary antibodies and chemiluminescence reagent.

Quantitative RT-PCR

- Extract total RNA using commercial kits.

- Reverse transcribe 1 μg RNA to cDNA.

- Perform qPCR using SYBR Green or TaqMan chemistry.

- Normalize to housekeeping genes (GAPDH, β-actin).

- Calculate fold changes using the 2^(-ΔΔCt) method.

Troubleshooting and Optimization

Common Issues and Solutions

Low Differentiation Efficiency: If cardiac marker induction is suboptimal:

- Verify this compound concentration and freshness; prepare new stock solutions monthly.

- Check cell passage number; use early passage cells (P3-P8) for best results.

- Confirm MSC multipotency through tri-lineage differentiation assays [1].

Excessive Cell Death (>20%):

- Reduce this compound concentration to 1-2 μM.

- Shorten treatment duration to 12-16 hours.

- Ensure cells are not over-confluent at treatment time.

Inconsistent Results Between Batches:

- Use standardized freezing protocols to maintain consistent cell stock.

- Perform complete characterization of surface markers for each new batch.

- Include positive control (known responsive cell line) in each experiment.

Poor In Vivo Engraftment:

- Use mixed population approach (50% this compound-treated + 50% untreated MSCs) [2].

- Pre-condition cells with pro-survival factors before transplantation.

- Consider using biomaterial scaffolds to enhance retention.

Alternative Approaches

Combination with Other Inducers: Test this compound in combination with:

Other HDAC Inhibitors: Compare efficacy with:

The following workflow diagram summarizes the complete experimental process:

Figure 2: Experimental workflow for this compound-induced cardiac differentiation of MSCs. The process from cell seeding to final analysis typically spans 7-8 days, with key checkpoints at 24 hours (early markers) and 5-7 days (late markers).

Applications in Cardiac Therapy

The this compound-based cardiac differentiation protocol has significant implications for myocardial regeneration strategies. In preclinical models of myocardial infarction, transplantation of this compound-preconditioned MSCs has demonstrated superior therapeutic effects compared to untreated MSCs:

- Enhanced Functional Recovery: Significant improvement in left ventricular ejection fraction and reduction in infarct size [2]

- Increased Engraftment Efficiency: this compound-treated cells show better retention and integration into host tissue

- Paracrine Activation: Secretion of pro-angiogenic and anti-apoptotic factors that promote endogenous repair [9]

- Cardiac Differentiation In Vivo: Donor cells express cardiac markers in the infarcted myocardium [2]

For therapeutic applications, the combinatorial approach using a mixture of this compound-treated and untreated MSCs (50:50 ratio) appears particularly promising. This strategy balances the benefits of early cardiac commitment with the paracrine support and immunomodulatory properties of undifferentiated MSCs [2]. Additionally, the use of allogeneic MSCs pre-treated with this compound may offer an "off-the-shelf" option for acute myocardial infarction, though attention must be paid to potential immunogenicity after differentiation [10].

Recent advances also suggest potential for cell-free approaches using exosomes derived from this compound-preconditioned MSCs, which may carry cardiogenic miRNAs and proteins that facilitate cardiac repair without cell transplantation [9].

References

- 1. Mesenchymal stem cell perspective: cell biology to clinical ... [nature.com]

- 2. The optimization of cell therapy by combinational ... [oncotarget.com]

- 3. The optimization of cell therapy by combinational ... [pubmed.ncbi.nlm.nih.gov]

- 4. PSME4 determines mesenchymal stem cell fate towards ... [synapse.koreamed.org]

- 5. PSME4 determines mesenchymal stem cell fate towards ... [kjpp.net]

- 6. Comparative cardiomyocyte differentiation potential of rat ... [pmc.ncbi.nlm.nih.gov]

- 7. Heart-derived endogenous stem cells [link.springer.com]

- 8. Mechanotransduction of mesenchymal stem cells (MSCs) ... [sciencedirect.com]

- 9. Recent advances in adipose-derived mesenchymal stem ... [frontiersin.org]

- 10. Differentiation of Allogeneic Mesenchymal Stem... [ovid.com]

Application Note: Apicidin-Mediated Apoptosis Induction in Leukemia Cell Lines

Introduction

Apicidin, a potent fungal metabolite with histone deacetylase (HDAC) inhibitory activity, has emerged as a promising therapeutic agent in leukemia research. This cyclic tetrapeptide exhibits broad-spectrum antiproliferative effects against various human cancer cell lines, particularly demonstrating significant efficacy in hematological malignancies. As an epigenetic modulator, this compound induces histone hyperacetylation, leading to altered gene expression patterns that affect critical cellular processes including cell cycle progression, differentiation, and programmed cell death. The compound's ability to induce apoptosis across multiple leukemia cell models while exhibiting limited toxicity to normal cells makes it an attractive candidate for preclinical development. This application note provides a comprehensive summary of established experimental concentrations, detailed methodologies, and molecular mechanisms for inducing apoptosis in leukemia cell lines using this compound, serving as a technical reference for researchers in cancer biology and drug development.

Experimental Concentrations for Apoptosis Induction

Optimal Concentration Ranges by Cell Line

Table 1: this compound Concentrations for Apoptosis Induction in Leukemia Cell Lines

| Cell Line | Leukemia Type | Effective Concentration Range | Incubation Time | Key Apoptotic Markers Observed | Citation |

|---|---|---|---|---|---|

| HL-60 | Acute Myeloid Leukemia (AML) | 1-2 µM | 24-48 hours | DNA fragmentation, nuclear morphological changes, apoptotic bodies, caspase-3 activation, PARP cleavage | [1] |

| THP-1 | Acute Myeloid Leukemia (AML) | 1 µM | 24-72 hours | Cell proliferation inhibition, apoptosis facilitation, myeloid differentiation | [2] |

| NB4 | Acute Myeloid Leukemia (AML) | 1 µM | 24-72 hours | Cell proliferation inhibition, apoptosis facilitation, myeloid differentiation | [2] |

| Primary AML cells | Acute Myeloid Leukemia (AML) | 1 µM | 24-72 hours | Cell proliferation inhibition, apoptosis facilitation, myeloid differentiation | [2] |

Concentration-Dependent Effects

This compound demonstrates concentration-dependent efficacy across leukemia models, with most cell lines showing significant apoptotic response within the 1-2 µM range following 24-48 hours of exposure [2] [1]. The timing of apoptotic manifestation varies by cell type, with initial features detectable within 12-16 hours and maximal response typically observed at 24-48 hours. Lower concentrations (0.1-0.5 µM) may induce cell cycle arrest and differentiation with minimal apoptosis, while concentrations exceeding 2 µM often result in accelerated necrosis alongside apoptosis, potentially confounding experimental results [3]. For primary AML cells, individual patient samples may exhibit varying sensitivity, necessitating preliminary dose-response validation when possible [2].

Detailed Experimental Protocols

Cell Culture and this compound Treatment

3.1.1 Materials

- Leukemia cell lines: HL-60, THP-1, NB4 (authenticated sources recommended)

- This compound: Commercially available (e.g., MedChemExpress HY-N6735)

- Culture media: RPMI-1640 (THP-1, NB4) or IMDM (HL-60, primary cells)

- Supplements: 10% Fetal Bovine Serum (FBS), 100 U/ml penicillin, 100 μg/ml streptomycin

- Solvent: DMSO (cell culture grade)

3.1.2 this compound Preparation

- Prepare 5 mM stock solution in sterile DMSO

- Aliquot and store at -80°C (avoid repeated freeze-thaw cycles)

- Dilute in culture medium immediately before use (final DMSO concentration ≤0.1%)

- Perform serial dilutions to achieve working concentrations (0.5-2 μM)

3.1.3 Cell Treatment

- Maintain cells in exponential growth phase (0.5-1×10⁶ cells/mL)

- Seed at appropriate density (1-2×10⁵ cells/mL in multiwell plates)

- Add pre-warmed this compound-containing medium

- Include vehicle control (0.1% DMSO) and blank control

- Incubate at 37°C, 5% CO₂ for predetermined durations (24-72 hours)

Assessment of Apoptosis

3.2.1 Annexin V/Propidium Iodide Staining

This method distinguishes early apoptotic (Annexin V+/PI-) from late apoptotic (Annexin V+/PI+) cells [3].

Procedure:

- Harvest 1-5×10⁵ cells by centrifugation (300 × g, 5 min)

- Wash twice with cold PBS

- Resuspend in 100 μL 1× binding buffer

- Add APC-Annexin V (5 μL) and incubate 15 min at RT (dark)

- Add 400 μL binding buffer containing PI (final concentration 1 μg/mL)

- Analyze by flow cytometry within 1 hour

- Use unstained and single-stained controls for compensation

3.2.2 Caspase-3 Activation Assay

Procedure [1]:

- Lyse treated cells in RIPA buffer with protease inhibitors

- Resolve proteins (50 μg) by 12% SDS-PAGE

- Transfer to PVDF membrane, block with 5% non-fat milk

- Incubate with primary antibodies:

- Anti-cleaved caspase-3 (Cell Signaling Technology #9664, 1:1000)

- Anti-β-actin (Santa Cruz #SC-47778, 1:5000) as loading control

- Incubate with HRP-conjugated secondary antibodies (1:5000)

- Detect using ECL substrate and image with chemiluminescence system

3.2.3 Nuclear Morphological Assessment

Procedure [1]:

- Harvest cells by centrifugation (300 × g, 5 min)

- Wash with PBS, fix with 4% paraformaldehyde (15 min, RT)

- Permeabilize with 0.1% Triton X-100 (10 min)

- Stain with Hoechst 33342 (5 μg/mL, 15 min, dark)

- Mount on slides, visualize by fluorescence microscopy

- Apoptotic cells show condensed chromatin and nuclear fragmentation

Mechanisms of Apoptosis Induction

Signaling Pathways in this compound-Induced Apoptosis

Figure 1: Signaling pathways mediating this compound-induced apoptosis in leukemia cells. This compound triggers both extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways through epigenetic modifications and protein acetylation.

Molecular Events in Apoptosis Execution

This compound induces apoptosis through concerted molecular events that integrate epigenetic regulation with classical apoptotic signaling:

Epigenetic Modulation: this compound inhibits class I HDACs, particularly targeting HDAC8 in certain leukemia models, resulting in hyperacetylation of histone H4 and altered expression of genes regulating cell cycle and apoptosis [3]. This hyperacetylation creates a more open chromatin structure, permitting transcription of previously silenced genes.